molecular formula C22H19N3O2 B3038386 2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one CAS No. 860789-00-0

2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

Cat. No.: B3038386
CAS No.: 860789-00-0
M. Wt: 357.4 g/mol
InChI Key: WYHGCSPVVRKHMB-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research has demonstrated the synthesis of novel derivatives, including 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and their antimicrobial activities. Such compounds have been found to possess good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Catalyst Activation in Chemical Reactions

  • This chemical has been involved in the synthesis of half-sandwich Ruthenium(II) complexes. These complexes have shown significant efficiency in catalytic oxidation and transfer hydrogenation, indicating the utility of the compound in enhancing chemical reactions (Saleem et al., 2013).

Structural Analysis and Activity Predictions

  • The structural analysis of derivatives of this compound has been conducted, focusing on their potential bioactivity predictions. This includes the analysis of non-covalent interactions and their implications on bioactivity, particularly as Endothelin B receptor antagonists (Dinesh, 2013).

Ligand Formation and Metal Complexes

  • Research includes the preparation of ligands based on 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and their formation into metal complexes. These studies are crucial in understanding the coordination chemistry and potential applications in catalysis or materials science (Stucky et al., 2008).

Properties

IUPAC Name

2-benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-17-23-24(16-18-8-4-2-5-9-18)22(26)25(17)19-12-14-21(15-13-19)27-20-10-6-3-7-11-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHGCSPVVRKHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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